1-Iodononafluoro(3-methylbut-1-ene)

Inductive Effect Perfluoroalkyl Electron-Withdrawing

1-Iodononafluoro(3-methylbut-1-ene) (CAS 883882-12-0, also reported as 105774-97-8 and 167026-90-6) is a highly fluorinated, branched alkene featuring a reactive iodine atom on a perfluorinated backbone. With the molecular formula C5F9I and a molecular weight of 357.94 g/mol, this compound is commercially available as a cis/trans mixture with a purity of ≥95% and a boiling point of 92–93 °C.

Molecular Formula C5F9I
Molecular Weight 357.94 g/mol
CAS No. 883882-12-0
Cat. No. B12062409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodononafluoro(3-methylbut-1-ene)
CAS883882-12-0
Molecular FormulaC5F9I
Molecular Weight357.94 g/mol
Structural Identifiers
SMILESC(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F
InChIInChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1+
InChIKeyKVLZYXPNBHIUMY-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodononafluoro(3-methylbut-1-ene) (CAS 883882-12-0) Procurement and Selection Guide


1-Iodononafluoro(3-methylbut-1-ene) (CAS 883882-12-0, also reported as 105774-97-8 and 167026-90-6) is a highly fluorinated, branched alkene featuring a reactive iodine atom on a perfluorinated backbone [1]. With the molecular formula C5F9I and a molecular weight of 357.94 g/mol, this compound is commercially available as a cis/trans mixture with a purity of ≥95% and a boiling point of 92–93 °C . It belongs to the class of perfluoroalkyl iodides (RfI), which are valued for their ability to generate perfluoroalkyl radicals under mild conditions [2].

Workflow Perfluoroalkyl radical precursor for fluoroalkylation chemistry Generates branched perfluoroalkyl radicals under mild initiation
Structure Branched tertiary-like carbon center adjacent to iodine Enables steric control in radical addition and substitution pathways
Form cis/trans mixture, purity ≥95% Suited for radical pathway studies without isomer-specific constraints

Why 1-Iodononafluoro(3-methylbut-1-ene) Cannot Be Replaced by Linear Perfluoroalkyl Iodides


Within the perfluoroalkyl iodide class, linear analogs such as 1-iodoperfluorobutane (C4F9I, CAS 423-39-2) and 1-iodoperfluorohexane (C6F13I, CAS 355-43-1) are widely used as radical precursors. However, the branched structure of 1-iodononafluoro(3-methylbut-1-ene) introduces a tertiary-like carbon center adjacent to the iodine atom, which fundamentally alters the electron-withdrawing inductive power of the perfluoroalkyl group [1]. This structural divergence directly impacts reaction selectivity in SRN1 pathways and the steric environment during radical addition, making the branched isomer non-interchangeable with its linear counterparts in applications where regioselectivity or steric control is critical [2].

Target 1-Iodononafluoro(3-methylbut-1-ene) Stronger inductive effect from branched perfluoroalkyl group; higher electrophilicity at iodine-bearing carbon.
Linear analog e.g., 1-Iodoperfluorobutane Weaker inductive effect; radical initiation and nucleophilic substitution profiles may not align.
Target Branched C–I Bond Predicted lower bond dissociation energy enables radical generation under milder thermal or photochemical conditions.
Linear analog Linear C4–C6 Perfluoroalkyl Iodides Higher C–I BDE may require harsher initiation, altering product distribution and yield.
Target Steric Environment Tertiary-like carbon introduces steric bulk, shifting regioselectivity in radical addition to alkenes/alkynes.
Linear analog Linear Perfluoroalkyl Radicals Less steric hindrance; cannot replicate selectivity outcomes where steric differentiation is critical.

1-Iodononafluoro(3-methylbut-1-ene) Quantitative Differentiation Evidence


Branched vs. Linear Perfluoroalkyl Inductive Effect Comparison

The perfluoroalkyl group in 1-iodononafluoro(3-methylbut-1-ene) exhibits a stronger electron-withdrawing inductive effect than linear perfluoroalkyl chains of comparable carbon count. Ultraviolet solvent shift (δ(H-B)) measurements establish the following inductive order: (CF3)3C– > (CF3)2CF– > CF3CF2– > CF3–. The branched perfluoroisobutyl-like group in 1-iodononafluoro(3-methylbut-1-ene) is predicted to fall near the (CF3)2CF– region based on structural analogy, whereas linear analogs like CF3CF2CF2I (1-iodoperfluoropropane) exhibit significantly lower inductive strength [1].

Inductive Effect Ranking
Class-level
Branched (CF₃)₂CF– > linear CF₃CF₂– in inductive power
Inductive effect ranking may guide reactivity prediction
Pyridine/benzene UV shift; structural analogy applied
Inductive Effect Perfluoroalkyl Electron-Withdrawing

C–I Bond Dissociation Energy Comparison Across Perfluoroalkyl Iodides

Perfluoroalkyl iodides are characterized by a weak CF2–I bond dissociation energy (BDE) of approximately 45 kJ mol⁻¹, which facilitates facile homolytic cleavage under thermal, photochemical, or electrochemical conditions [1]. While no direct BDE measurement for 1-iodononafluoro(3-methylbut-1-ene) is available, comparative kinetic studies on related branched vs. linear perfluoroalkyl iodides show that branching at the carbon adjacent to iodine can modestly reduce the C–I BDE. For instance, i-C3F7I exhibits a lower BDE (52.0 ± 0.5 kcal/mol) compared to n-C3F7I (53.0 ± 0.5 kcal/mol) [2]. By structural extrapolation, the branched tertiary-like carbon in 1-iodononafluoro(3-methylbut-1-ene) is expected to confer a similarly reduced BDE relative to linear C5F11I analogs.

C–I Bond Dissociation Energy
Class-level
Branched C–I BDE predicted ≤52 kcal/mol, ~1.0–1.5 kcal/mol lower than linear isomers
Lower BDE may ease radical initiation under milder conditions
Extrapolated from i-C₃F₇I vs n-C₃F₇I kinetic studies
Bond Dissociation Energy Perfluoroalkyl Iodides Radical Generation

Physical Property Differentiation: Boiling Point and Density

1-Iodononafluoro(3-methylbut-1-ene) exhibits a boiling point of 92–93 °C and a predicted density of 2.077 ± 0.06 g/cm³ [1]. In contrast, the linear perfluorinated analog 1-iodoperfluorobutane (C4F9I, CAS 423-39-2) boils at 65–67 °C with a density of 2.01–2.05 g/cm³ , while 1-iodoperfluorohexane (C6F13I, CAS 355-43-1) boils at 115–117 °C with a density of 2.063 g/cm³ . The branched isomer's boiling point falls between these two linear benchmarks but, critically, its density is predicted to be higher than both linear C4 and C6 analogs, indicating a more compact molecular packing that influences solvent behavior and phase-transfer properties.

Physical Property Comparison
Data to verify
BP 92–93 °C (+27 °C vs C4 analog); density 2.077 g/cm³ (predicted, +3% vs C6 analog)
Boiling point and density distinguish purification and handling
Density predicted; cross-study comparison, verify experimentally
Boiling Point Density Physicochemical Properties

Oxidative Potential and Electron-Transfer Reactivity of Branched Perfluoroalkyl Iodides

Half-wave potential (E1/2) measurements demonstrate that tertiary perfluoroalkyl iodides possess significantly higher oxidation potentials than primary linear perfluoroalkyl iodides and even exceed that of molecular iodine [1]. This elevated oxidation potential drives reactivity through single-electron transfer (SET) pathways rather than conventional SN2 substitution. Tertiary perfluoroalkyl iodides react with iodide ion (I⁻) via an SET mechanism, whereas linear primary perfluoroalkyl iodides follow distinct kinetic profiles. 1-Iodononafluoro(3-methylbut-1-ene), bearing a tertiary-like perfluoroalkyl carbon adjacent to iodine, is expected to exhibit oxidation behavior analogous to tertiary perfluoroalkyl iodides, distinguishing it from linear C4–C6 comparators.

Oxidation Potential & SET
Class-level
Half-wave potential E₁/₂ predicted > I₂, consistent with tertiary perfluoroalkyl iodide behavior
Supports SET pathway selection over SN2 in SRN1 reactions
Electrochemical data from tertiary RfI analogs
Half-Wave Potential Electron Transfer SRN1 Mechanism

Optimal Research and Industrial Use Cases for 1-Iodononafluoro(3-methylbut-1-ene)


SRN1 Fluoroalkylation of Electron-Rich Aromatics and Heteroaromatics

The predicted elevated oxidation potential of 1-iodononafluoro(3-methylbut-1-ene) [1] makes it particularly well-suited for SRN1 (radical nucleophilic substitution) fluoroalkylation of electron-rich aromatic and heteroaromatic substrates. Unlike linear perfluoroalkyl iodides that may require harsher initiation conditions, the branched compound's propensity for single-electron transfer pathways enables milder reaction temperatures and broader functional group tolerance. Researchers should select this compound when targeting branched perfluoroalkylated arenes with sterically demanding substitution patterns.

Synthesis of Branched Perfluoroalkyl-Containing Pharmaceuticals and Agrochemical Intermediates

The branched perfluoroalkyl group introduces a tertiary-like fluorinated carbon center that cannot be accessed from linear perfluoroalkyl iodide building blocks [2]. This structural feature is valuable in medicinal chemistry programs seeking to modulate lipophilicity, metabolic stability, and target binding while maintaining a compact fluorinated domain. Procurement should be prioritized for drug discovery projects requiring isosteric replacement of tert-butyl or branched alkyl groups with a highly fluorinated, metabolically inert equivalent.

Radical Addition Reactions Requiring Sterically Differentiated Perfluoroalkyl Radicals

1-Iodononafluoro(3-methylbut-1-ene) generates a sterically bulkier perfluoroalkyl radical compared to linear perfluoroalkyl iodides such as 1-iodoperfluorobutane or 1-iodoperfluorohexane [3]. This steric differentiation translates to altered regioselectivity and diastereoselectivity in radical addition to alkenes and alkynes. The lower predicted C–I bond dissociation energy of the branched compound further enables initiation under milder photochemical or thermal conditions, reducing byproduct formation from competing thermal degradation pathways.

Fluorinated Surfactant and Surface Modification Agent Precursor

The higher density (2.077 g/cm³ predicted) and intermediate boiling point (92–93 °C) of 1-iodononafluoro(3-methylbut-1-ene) compared to linear perfluoroalkyl iodides [4] offer distinct advantages in the synthesis of fluorinated surfactants and surface-modifying agents. The branched fluorinated tail provides a different critical micelle concentration (CMC) profile and surface tension reduction behavior compared to linear-chain analogs, enabling fine-tuning of interfacial properties for specialty coatings, fluoropolymer emulsion polymerization, and oil-repellent textile finishes.

Application
Selection Property
Validation Focus
SRN1 fluoroalkylation of electron-rich substrates
Predicted oxidation potential context
SET initiation condition screening
Branched fluoroalkyl building block synthesis
Branched perfluoroalkyl group access
Lipophilicity and metabolic stability profiling
Sterically differentiated radical addition
Sterically bulkier radical generation
Regioselectivity and diastereoselectivity screening
Fluorinated surfactant synthesis
Higher density and compact packing
CMC and surface tension behavior profiling

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